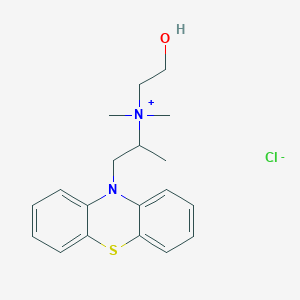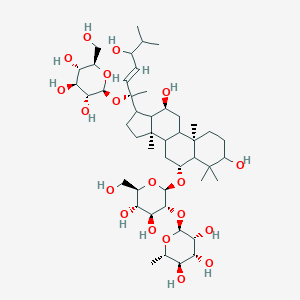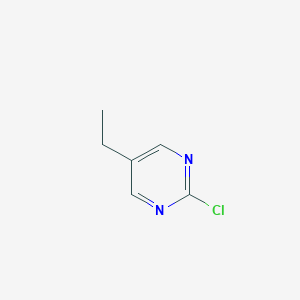
2-Chloro-5-ethylpyrimidine
Descripción general
Descripción
2-Chloro-5-ethylpyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain nitrogen atoms at positions 1 and 3 in the six-membered ring. The specific structure of 2-chloro-5-ethylpyrimidine is not directly discussed in the provided papers, but it can be inferred that it is related to the compounds mentioned in the research, which involve chloro and ethyl groups attached to a pyrimidine ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of interest in the provided papers. For instance, the synthesis of 2-ethyl-4,6-dihydroxypyrimidine is described using propionitrile as a starting material, reacting with hydrogen chloride and free ammonia, followed by cyclization with sodium methoxide to produce diethyl malonuric esters with high yield and purity . Although this does not directly describe the synthesis of 2-chloro-5-ethylpyrimidine, the methods used could potentially be adapted for its synthesis by altering the substituents on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for understanding their chemical behavior. The paper on the synthesis and crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine provides detailed information on the crystal structure determined by X-ray diffraction analysis . This analysis reveals the positions of the chlorine atom and methyl group, which are disordered in the crystal. Although the compound is not 2-chloro-5-ethylpyrimidine, the techniques and findings could be relevant for analyzing the molecular structure of 2-chloro-5-ethylpyrimidine.
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse and can lead to various functionalized compounds. The synthesis of new 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives is an example of the chemical reactivity of pyrimidine compounds . These derivatives were prepared from 5-benzyl-4-chloro-2-methylpyrimidine derivatives, indicating that chloro and methyl groups on the pyrimidine ring are reactive sites that can be modified. This information could be extrapolated to understand the chemical reactions that 2-chloro-5-ethylpyrimidine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are determined by their molecular structure. The papers do not directly provide information on the properties of 2-chloro-5-ethylpyrimidine, but the synthesis and structural analysis of related compounds suggest that these properties can be deduced from the molecular structure and substituents present on the pyrimidine ring. For example, the presence of chlorine could affect the compound's reactivity, boiling point, and solubility .
Aplicaciones Científicas De Investigación
Synthesis of PPARpan Agonist GW693085 : 2-Chloro-5-ethylpyrimidine is used in the synthesis of the PPARpan agonist GW693085. This process involves acid-catalyzed chloro displacement and is significant for the efficient synthesis of this compound, which has potential pharmacological applications (Glover et al., 2010).
Synthesis of Derivatives with Analgesic and Anti-inflammatory Properties : Derivatives of 2,3-dihydro-7-methylpyrimido-[5,4-e]-1,3-thiazine and 7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine, synthesized using ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, have shown analgesic, anti-inflammatory, and immunosuppressive activities in pharmacological examinations (Malinka et al., 1989).
Potential Antimicrobial Agents : Certain mercapto- and aminopyrimidine derivatives synthesized from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate have demonstrated in vitro antimicrobial activity against pathogenic microorganisms (El-kerdawy et al., 1990).
Antiviral Activity of Nucleoside Phosphonate Analogues : 2-Chloro-5-ethylpyrimidine is involved in the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, which have been tested for antiviral activity. Some of these derivatives have shown significant inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).
Antimalarial Activity : Several studies have focused on the modification of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine) to enhance its antimalarial activity. These studies involve the preparation of new analogs and assessing their efficacy against malaria-causing Plasmodium species (Ress Rw et al., 1976), (Robson et al., 1997).
Inhibition of Dihydrofolate Reductase : Derivatives of 2,4-diamino-5-aryl-6-ethylpyrimidine have been synthesized and evaluated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showcasing their potential as antitumor agents (Robson et al., 1997).
Safety and Hazards
2-Chloro-5-ethylpyrimidine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Relevant Papers One relevant paper is "Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085" . This paper discusses the unique buffering effect of various bases, i-Pr (2)NEt and CaCO (3) in particular, observed for the acid-catalyzed chloro displacement of 2-chloro-5-ethylpyrimidine with a 2-methyl-2-phenylpropanamine .
Mecanismo De Acción
Mode of Action
It has been observed that the compound undergoes acid-catalyzed amination, a reaction that is influenced by the presence of various bases . This suggests that 2-Chloro-5-ethylpyrimidine may interact with its targets through a mechanism involving nucleophilic substitution .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-ethylpyrimidine can be influenced by various environmental factors. For instance, the acid-catalyzed amination of 2-Chloro-5-ethylpyrimidine is affected by the presence of different bases . This suggests that the compound’s activity could be modulated by the pH of its environment. Other factors, such as temperature and the presence of other molecules, could also potentially influence its action.
Propiedades
IUPAC Name |
2-chloro-5-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLLZQRUXJGTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393769 | |
| Record name | 2-Chloro-5-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-ethylpyrimidine | |
CAS RN |
111196-81-7 | |
| Record name | 2-Chloro-5-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-ethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the choice of base important in the synthesis of GW693085 from 2-chloro-5-ethylpyrimidine?
A1: The synthesis of GW693085 involves a crucial step where 2-chloro-5-ethylpyrimidine undergoes a chloro-displacement reaction with 2-methyl-2-phenylpropanamine in the presence of an acid catalyst []. This reaction generates hydrochloric acid (HCl) as a byproduct. The research highlights a "unique buffering effect" of certain bases, particularly diisopropylethylamine (i-Pr2NEt) and calcium carbonate (CaCO3), during this reaction [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)
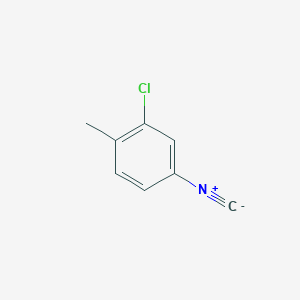

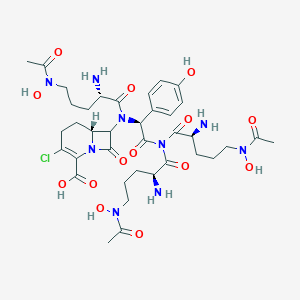

![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)


